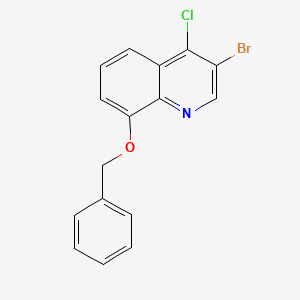
8-(Benzyloxy)-3-bromo-4-chloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Benzyloxy)-3-bromo-4-chloroquinoline is a quinoline derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of benzyloxy, bromo, and chloro substituents in the quinoline ring enhances its chemical reactivity and biological efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-3-bromo-4-chloroquinoline typically involves multiple steps, starting from commercially available quinoline derivatives. One common method involves the bromination and chlorination of quinoline, followed by the introduction of the benzyloxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, along with appropriate solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
8-(Benzyloxy)-3-bromo-4-chloroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo and chloro substituents to their corresponding hydrogen derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified substituents, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-(Benzyloxy)-3-bromo-4-chloroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological processes essential for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
3-Bromo-4-chloroquinoline: Shares similar structural features but lacks the benzyloxy group.
8-Benzyloxyquinoline: Similar structure but without the bromo and chloro substituents.
Uniqueness
8-(Benzyloxy)-3-bromo-4-chloroquinoline is unique due to the combination of benzyloxy, bromo, and chloro substituents, which enhance its chemical reactivity and biological efficacy compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C16H11BrClNO |
|---|---|
Peso molecular |
348.62 g/mol |
Nombre IUPAC |
3-bromo-4-chloro-8-phenylmethoxyquinoline |
InChI |
InChI=1S/C16H11BrClNO/c17-13-9-19-16-12(15(13)18)7-4-8-14(16)20-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Clave InChI |
WEVQEGZMOBORNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC3=C(C(=CN=C32)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)
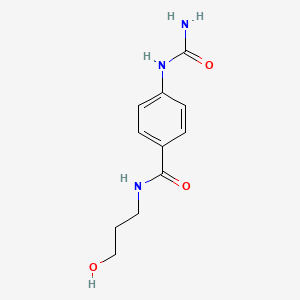
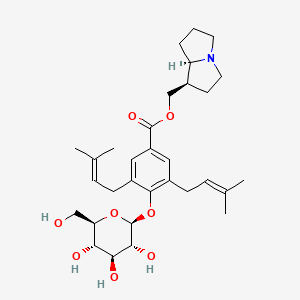
![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)
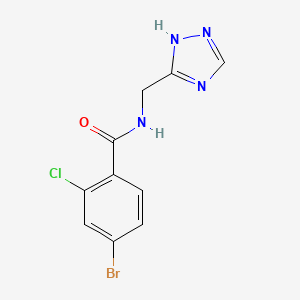
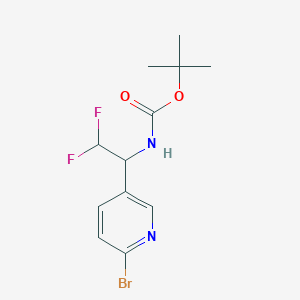
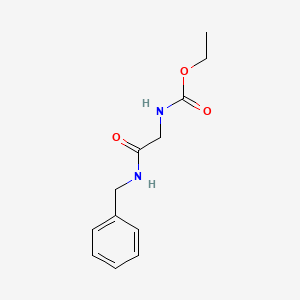

![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)
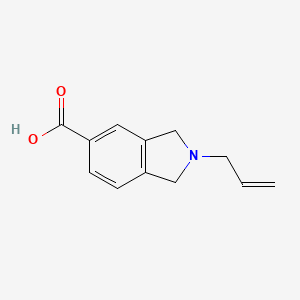
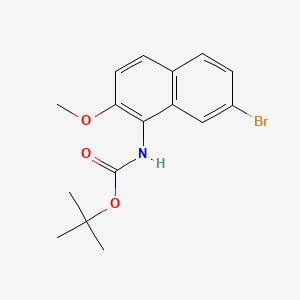
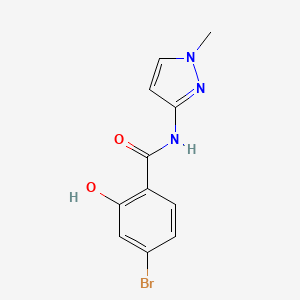
![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)
